An In-depth Technical Guide to Morpholine-2,5-dione: Structure, Properties, and Applications
An In-depth Technical Guide to Morpholine-2,5-dione: Structure, Properties, and Applications
Introduction
Morpholine-2,5-dione (MD), a heterocyclic compound featuring a six-membered ring with an ester and an amide bond, stands as a critical building block in the fields of materials science and medicinal chemistry. As a cyclic depsipeptide analog, it serves as a key monomer for the synthesis of polydepsipeptides (PDPs), a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering.[1][2][3] The inherent biocompatibility and degradability of materials derived from morpholine-2,5-dione, which breaks down into naturally occurring α-amino acids and α-hydroxy acids, drives the escalating interest in its chemistry and applications.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of morpholine-2,5-dione, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemistry
The fundamental structure of morpholine-2,5-dione consists of a six-membered ring containing one nitrogen and one oxygen atom at positions 1 and 4, respectively, with carbonyl groups at positions 2 and 5.[5] The presence of chiral centers, typically at the C3 and C6 positions arising from the precursor amino and hydroxy acids, imparts stereoisomerism to its derivatives, which is crucial for the properties of the resulting polymers.
Molecular Conformation
X-ray crystallography studies have revealed that the morpholine-2,5-dione ring typically adopts a boat or a distorted twist-boat conformation.[6][7] This non-planar arrangement is a consequence of the sp³ hybridization of the C3 and C6 atoms. The specific conformation can be influenced by the nature and orientation (axial or equatorial) of the substituents on the ring.[6]
Crystal Packing and Intermolecular Interactions
In the solid state, morpholine-2,5-dione molecules are stabilized by a network of intermolecular hydrogen bonds. Notably, strong N-H···O=C hydrogen bonds form between the amide groups of adjacent molecules, often leading to the formation of centrosymmetric dimers.[6][7] Weaker C-H···O interactions also contribute to the overall stability of the crystal lattice. These intermolecular forces significantly influence the physical properties of the material, such as its melting point and solubility.
Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.
Synthesis of Morpholine-2,5-dione
The synthesis of morpholine-2,5-diones can be achieved through several routes, with the most prevalent method involving the intramolecular cyclization of a linear precursor. The choice of synthetic strategy often depends on the desired substituents and the need to preserve stereochemical integrity.
Primary Synthetic Pathways
There are three main strategies for the synthesis of morpholine-2,5-dione derivatives[3]:
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Cyclization of N-(α-haloacyl)-α-amino acids: This is a widely used and often high-yielding method. It involves the acylation of an amino acid with an α-haloacyl halide, followed by base-mediated intramolecular cyclization.[2][8]
-
Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters: This pathway involves the formation of a linear depsipeptide ester which then undergoes cyclization.
-
Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids: This method also proceeds through a linear depsipeptide intermediate.
The first method is generally favored for its efficiency, though care must be taken to control racemization at the chiral centers.[3]
Caption: Schematic of the ring-opening polymerization process.
Degradation
The biodegradability of polydepsipeptides derived from morpholine-2,5-dione is one of their most attractive features. The polymer backbone contains both ester and amide linkages. The ester bonds are susceptible to hydrolytic cleavage, breaking the polymer down into smaller, non-toxic fragments, namely the constituent α-amino acids and α-hydroxy acids, which can be metabolized by the body. [9][10]This degradation profile makes them highly suitable for biomedical applications where transient material presence is required.
Applications in Research and Development
The unique properties of morpholine-2,5-dione and its polymeric derivatives have positioned them as valuable materials in several areas of research and development.
Biodegradable Polymers for Biomedical Applications
The primary application of morpholine-2,5-diones is as monomers for the synthesis of polydepsipeptides. These polymers are being extensively investigated for:
-
Drug Delivery Systems: The biodegradable nature of PDPs allows for the controlled release of encapsulated therapeutic agents as the polymer matrix degrades. [3][11]The ability to tune the polymer's properties (e.g., hydrophobicity, degradation rate) by selecting different amino and hydroxy acid precursors allows for the design of tailored drug delivery vehicles. [11]* Tissue Engineering: PDPs can be fabricated into scaffolds that provide mechanical support for cell growth and tissue regeneration. As the new tissue forms, the scaffold gradually degrades and is resorbed by the body, eliminating the need for surgical removal. [1]
Medicinal Chemistry
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. [12][13][14]While the parent morpholine-2,5-dione is primarily used as a monomer, its derivatives have been explored for their own biological activities. For instance, certain optically active 1,4-morpholin-2,5-dione derivatives have shown inhibitory activity against α-glucosidases, suggesting potential applications in diabetes research. [15]The rigid, yet conformationally flexible, nature of the ring system makes it an attractive scaffold for presenting pharmacophoric groups in specific spatial orientations to interact with biological targets.
Conclusion and Future Outlook
Morpholine-2,5-dione is a versatile and increasingly important heterocyclic compound. Its well-defined structure, accessible synthesis, and ability to undergo controlled ring-opening polymerization make it an ideal monomer for the creation of advanced biodegradable materials. The resulting polydepsipeptides offer a compelling combination of biocompatibility, tunable properties, and controlled degradation, positioning them at the forefront of innovation in drug delivery and tissue engineering. Future research will likely focus on the development of novel organocatalytic polymerization methods to achieve even greater control over polymer architecture, the synthesis of functionalized morpholine-2,5-dione monomers to introduce new functionalities into the resulting polymers, and the exploration of new therapeutic applications for morpholine-2,5-dione derivatives in medicinal chemistry. The continued investigation of this remarkable molecule promises to yield significant advancements across the scientific and medical fields.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.
- JoVE. Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. (2010).
- ResearchGate. Synthesis of morpholine-2,5-dione derivatives and polymerization reaction.
- ResearchGate. Morpholine-2,5-dione | Request PDF.
- ResearchGate. Morpholine-2,5-diones - Their Preparation and Exploitation | Request PDF.
- National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024).
- National Institutes of Health (NIH). Morpholine-2,5-dione | C4H5NO3 | CID 1714329 - PubChem.
- ACS Publications. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019).
- ACS Publications. Ring-Opening Polymerization and Closed-Loop Recycling of 3,6-Dialkylated Morpholine-2,5-dione Monomers. (2024).
- ACS Publications. Organocatalytic Polymerization of Morpholine-2,5-diones toward Methionine-Containing Poly(ester amide)s: Preparation and Facile Functionalization. (2020).
- RSC Publishing. Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4.
- PubMed. Morpholine-2,5-dione. (2006).
- MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024).
- Alfa Chemistry. CAS 34037-21-3 Morpholine-2,5-dione.
- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020).
- ECHEMI. 34037-21-3, morpholine-2,5-dione Formula.
- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024).
- ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
- National Institutes of Health (NIH). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC.
- ResearchGate. The microbial degradation of morpholine.
- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are...
- National Institute of Standards and Technology. Morpholine - NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morpholine-2,5-dione | C4H5NO3 | CID 1714329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
